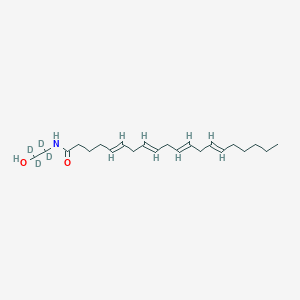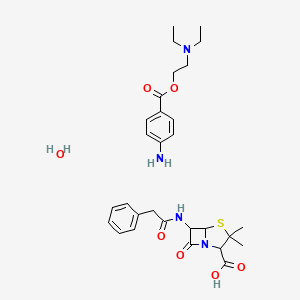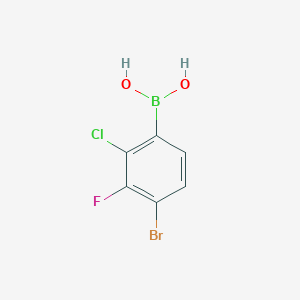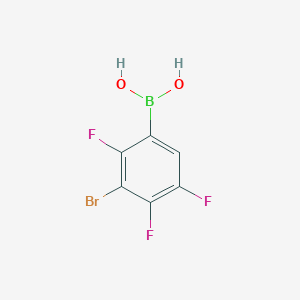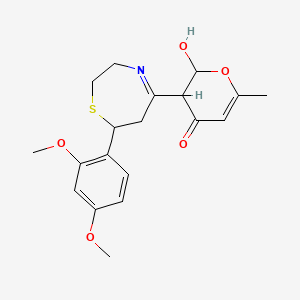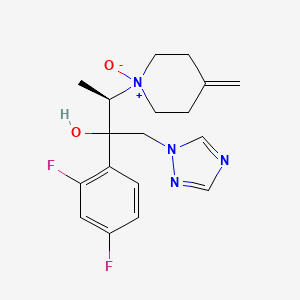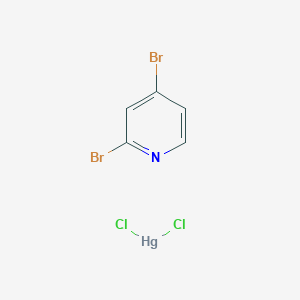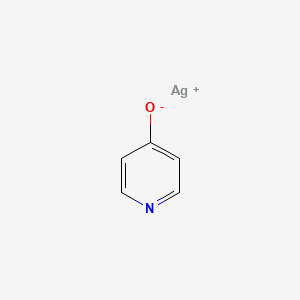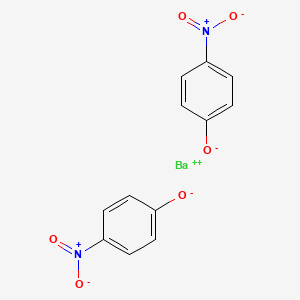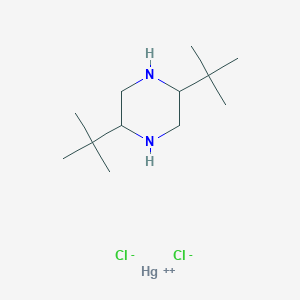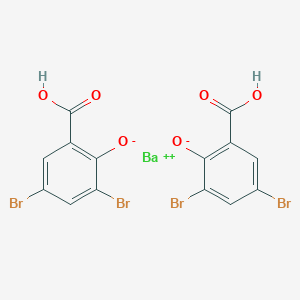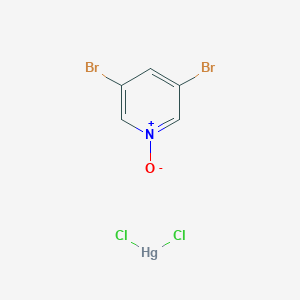
3,5-dibromo-1-oxidopyridin-1-ium;dichloromercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibromo-1-oxidopyridin-1-ium;dichloromercury: is an organic compound with the chemical formula C5H3Br2NO . It is known for its light yellow crystalline appearance and its solubility in certain organic solvents . This compound is utilized in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-1-oxidopyridin-1-ium typically involves the bromination of pyridine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and pressures to ensure the selective bromination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of 3,5-dibromo-1-oxidopyridin-1-ium involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 3,5-dibromo-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide and ammonia.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes .
科学的研究の応用
Chemistry: In chemistry, 3,5-dibromo-1-oxidopyridin-1-ium is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: In medicine, derivatives of 3,5-dibromo-1-oxidopyridin-1-ium are investigated for their potential use as antimicrobial and anticancer agents. The compound’s unique structure allows for the design of molecules that can interact with specific biological targets .
Industry: Industrially, this compound is used in the production of dyes, pesticides, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of 3,5-dibromo-1-oxidopyridin-1-ium involves its interaction with molecular targets through its bromine atoms and oxidized nitrogen. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo substitution reactions allows it to modify biological pathways and exert its effects .
類似化合物との比較
3,5-dibromopyridine: Similar in structure but lacks the oxidized nitrogen.
3,5-dichloropyridine: Contains chlorine atoms instead of bromine.
3,5-dibromo-2-hydroxypyridine: Similar bromination pattern but with an additional hydroxyl group.
Uniqueness: 3,5-dibromo-1-oxidopyridin-1-ium is unique due to its oxidized nitrogen, which imparts distinct chemical reactivity and biological activity. This feature differentiates it from other brominated pyridine derivatives and enhances its utility in various applications .
特性
IUPAC Name |
3,5-dibromo-1-oxidopyridin-1-ium;dichloromercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO.2ClH.Hg/c6-4-1-5(7)3-8(9)2-4;;;/h1-3H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUORJJNQMSTRRC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2Cl2HgNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
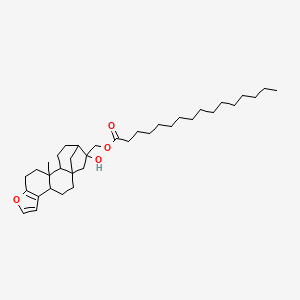
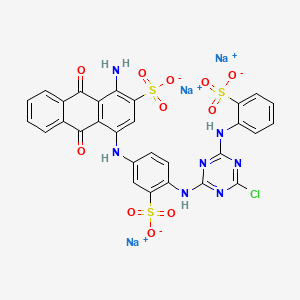
![Disodium 1-([3-((3-[(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy]-3-oxopropyl)disulfanyl)propanoyl]oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8117947.png)
